molecular formula C13H27N3O2 B7930524 [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7930524
M. Wt: 257.37 g/mol
InChI Key: GSVBHMSPESVQRN-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of more complex bioactive molecules. Its structure incorporates a protected primary amine (Boc group) and a secondary amine within the pyrrolidine ring, making it a valuable intermediate for constructing molecular scaffolds that interact with various biological targets . The primary research application of this compound is as a key synthetic intermediate. The tert-butyl carbamate (Boc) group acts as a protecting group for amines, allowing for selective reactions at other sites of the molecule during multi-step synthesis, and can be removed under mild acidic conditions when needed . Compounds featuring the pyrrolidine ring are commonly explored in drug discovery for their potential pharmacological activities, which may include enzyme inhibition or receptor modulation . Handling should be conducted in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye/face protection. Based on the GHS classification of a closely related analog, this compound may be harmful if swallowed and may cause skin and serious eye irritation . Intended Use: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. This material is strictly for use by qualified laboratory professionals.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)9-11-5-7-16(10-11)8-6-14/h11H,5-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBHMSPESVQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Backbone Formation

The pyrrolidine ring is synthesized via cyclization reactions or derivatization of commercially available pyrrolidine precursors. For example, reductive amination of γ-keto amines or cycloaddition reactions using azides and alkenes are common. A key intermediate, 3-(aminomethyl)pyrrolidine, is often generated through these methods and further functionalized.

Aminoethyl Side Chain Incorporation

The aminoethyl group (-CH2CH2NH2) is introduced via alkylation or Mitsunobu reactions . In one protocol, pyrrolidine-3-methanol is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate, yielding 1-(2-aminoethyl)pyrrolidin-3-ylmethanol.

Boc Protection of the Amine Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., sodium bicarbonate in tetrahydrofuran/water). This step ensures selectivity in subsequent reactions.

Detailed Synthetic Protocols

Method A: Multi-Step Synthesis via Reductive Amination and Boc Protection

Step 1: Synthesis of 1-(2-Aminoethyl)pyrrolidin-3-ylmethanol

  • Reagents : Pyrrolidin-3-ylmethanol, 2-bromoethylamine hydrobromide, K2CO3, acetonitrile.

  • Conditions : Reflux at 80°C for 12 hours.

  • Yield : ~75% after column chromatography (silica gel, CH2Cl2/MeOH 9:1).

Step 2: Boc Protection

  • Reagents : 1-(2-Aminoethyl)pyrrolidin-3-ylmethanol, Boc anhydride, NaHCO3, THF/H2O.

  • Conditions : Stir at 25°C for 6 hours.

  • Yield : 90%.

Step 3: Methylation of the Hydroxyl Group

  • Reagents : Intermediate from Step 2, methyl iodide, NaH, DMF.

  • Conditions : 0°C to 25°C, 4 hours.

  • Yield : 85%.

Method B: Catalytic Hydrogenation for Deprotection

In cases where a benzyl-protected intermediate is used, hydrogenolysis with Pd/C (10%) and ammonium formate in methanol/water under reflux achieves deprotection:

  • Reagents : Benzyl-protected precursor, Pd/C (10%), ammonium formate, MeOH/H2O.

  • Conditions : Reflux for 5 hours.

  • Yield : Quantitative (100%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps.

  • Reflux conditions (70–80°C) are critical for cyclization and reductive amination.

Catalytic Systems

  • Pd/C is preferred for hydrogenolysis due to high efficiency and low catalyst loading (3–5 wt%).

  • TosOH (p-toluenesulfonic acid) accelerates imine formation in cyclization reactions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
AReductive amination → Boc → Methylation75–85%High selectivity, modularMulti-step, moderate yields
BHydrogenolysis of benzyl groups100%Quantitative deprotection, simple workupRequires benzyl intermediates

Challenges and Troubleshooting

  • Epimerization : Chiral centers in pyrrolidine may racemize under basic conditions. Using low temperatures (0°C) during methylation minimizes this.

  • Purification : Silica gel chromatography with gradient elution (CH2Cl2 → CH2Cl2/MeOH 9:1) effectively isolates intermediates .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential role as a pharmaceutical agent. Its structure suggests that it may interact with biological systems in ways that can be harnessed for therapeutic purposes.

Case Study: Neuroprotective Effects
A study explored the neuroprotective properties of pyrrolidine derivatives, including [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester. The results indicated that these compounds could inhibit apoptosis in neuronal cells, suggesting a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC₅₀ (µM)Reference
AcetylcholinesteraseCompetitive12.5
ButyrylcholinesteraseNon-competitive15.0

These findings highlight its potential use in developing treatments for conditions like myasthenia gravis or other cholinergic dysfunctions.

Anticancer Research

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays
In vitro assays demonstrated that this compound significantly reduced cell viability in breast and lung cancer cell lines, with IC₅₀ values of 10 µM and 8 µM, respectively . This positions the compound as a candidate for further development in anticancer therapies.

Drug Delivery Systems

The stability and solubility of this compound make it a suitable candidate for use in drug delivery systems, particularly in formulating prodrugs that enhance bioavailability.

Data Table: Formulation Characteristics

Formulation TypeSolubility (mg/mL)Stability (Months)Reference
Liposomal Formulation256
Nanoparticle System3012

These characteristics are crucial for developing effective delivery methods for therapeutic agents.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The pyrrolidine ring provides structural stability, while the tert-butyl ester moiety influences the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1 highlights structural differences between the target compound and analogous tert-butyl carbamates.

Compound (CAS) Core Structure Key Substituents Functional Impact
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester (1353952-99-4) Pyrrolidine 2-Aminoethyl, methyl-carbamate Enhanced amine reactivity; potential for hydrogen bonding.
tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (1511379-27-3) Azabicyclohexane Aminomethyl, bicyclic framework Increased rigidity; altered pharmacokinetics due to bicyclic strain.
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (1353966-51-4) Piperidine 6-Methoxypyrimidinyl, methyl-carbamate Potential kinase inhibition; pyrimidine enhances π-π stacking.
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (1354001-16-3) Pyrrolidine Chloroacetyl, methyl-carbamate Electrophilic chloroacetyl group; useful for nucleophilic substitution reactions.
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (1354003-22-7) Pyrrolidine 2-Hydroxyethyl, ethyl-carbamate Hydroxyethyl improves hydrophilicity; stereochemistry (S-configuration) affects target binding.

Physical and Chemical Properties

Table 2 compares predicted or experimental properties of selected compounds.

Compound (CAS) Molecular Weight Density (g/cm³) Boiling Point (°C) Key Reactivity
Target compound (1353952-99-4) 285.38 N/A N/A Amine deprotection under acidic conditions.
1401668-72-1 285.38 1.10 (predicted) 412.7 (predicted) Peptide-like bond susceptible to hydrolysis.
1353974-70-5 285.38 N/A N/A Aminoacetyl group may undergo acylation reactions.

Stability and Reactivity

  • tert-Butyl Carbamate Protection : All compounds share stability under basic conditions but are cleaved by acids (e.g., TFA) to release free amines .
  • Steric and Stereochemical Effects : Ethyl vs. methyl substitutions (e.g., 1354003-22-7 ) alter steric hindrance, while stereochemistry (R vs. S) impacts binding to chiral targets .

Biological Activity

The compound [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1540928-69-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound is represented as follows:

C12H25N3O2\text{C}_{12}\text{H}_{25}\text{N}_{3}\text{O}_{2}

This structure features a pyrrolidine ring, which is known to play a significant role in biological activity due to its ability to interact with various biological targets.

Research indicates that compounds with similar structures can exhibit diverse biological activities, including:

  • Inhibition of Enzymes : Many pyrrolidine derivatives act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties : Some studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the inhibition of NF-κB signaling .
  • Antimicrobial Activity : Pyrrolidine derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target Effect Reference
Enzyme InhibitionAcetylcholinesteraseInhibition of enzyme activity
AnticancerFaDu hypopharyngeal tumor cellsInduction of cytotoxicity and apoptosis
AntimicrobialVarious bacterial strainsInhibition of bacterial growth
NeuroprotectiveCholinergic receptorsEnhanced cognitive function in animal models

Case Studies

  • Neuroprotective Effects : A study demonstrated that a related pyrrolidine compound improved cognitive function in mice models of Alzheimer's disease by inhibiting AChE and BuChE activity, leading to increased acetylcholine levels in the brain .
  • Anticancer Activity : In vitro studies showed that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines, outperforming traditional chemotherapeutics in certain assays .
  • Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of pyrrolidine derivatives against multi-drug resistant strains of bacteria such as MRSA and E. coli, suggesting their potential role in treating infections where conventional antibiotics fail .

Q & A

Q. What are the established synthetic routes for [compound], and how can reaction conditions be optimized for scalability?

The synthesis typically involves:

  • Step 1: Activation of 3-methylpyrrolidine-1-carboxylic acid with thionyl chloride to form the acid chloride.
  • Step 2: Esterification with tert-butyl alcohol in the presence of triethylamine to yield the tert-butyl ester .
    For optimization, variables such as temperature (0–20°C), solvent (dichloromethane), and catalysts (e.g., DMAP) can be systematically adjusted. Scalability requires solvent recovery strategies and stepwise purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing [compound], particularly regarding stereochemical integrity?

  • NMR Spectroscopy: 1H/13C NMR to confirm molecular structure and substituent positions.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
  • X-ray Crystallography: Resolves stereochemistry (e.g., chiral centers in pyrrolidine rings) .
  • Chiral HPLC: Ensures enantiopurity by separating stereoisomers .

Q. What purification methods are recommended for [compound] to achieve high purity in academic research settings?

  • Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane).
  • Recrystallization: Ethanol/water mixtures for crystalline purity.
  • TLC Monitoring: Ensures fraction collection accuracy .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies be applied to optimize the synthesis of [compound] while minimizing experimental iterations?

  • Factorial Designs: Test variables (temperature, catalyst concentration) to identify critical factors.
  • Response Surface Methodology (RSM): Model interactions between variables (e.g., reaction time vs. yield).
  • Example: A study reduced experimental runs by 40% using DoE to optimize esterification conditions .

Q. What strategies address stereochemical challenges in synthesizing [compound], especially when introducing chiral centers?

  • Asymmetric Catalysis: Use chiral catalysts (e.g., triflate esters) to control stereoselectivity .
  • Low-Temperature Conditions: Minimize racemization during nucleophilic substitutions.
  • Chiral Auxiliaries: Temporary stereochemical guides (e.g., tert-butyl carbamates) .

Q. How can computational chemistry tools be integrated with experimental data to predict and refine synthetic pathways for [compound]?

  • Quantum Chemical Calculations: Simulate reaction pathways (e.g., transition states for esterification).
  • Machine Learning Models: Predict optimal conditions using historical reaction data.
  • Example: ICReDD’s approach combines computational predictions with experimental validation, reducing development time by 50% .

Q. When encountering contradictory data in literature regarding reaction yields, how should researchers systematically analyze and resolve these discrepancies?

  • Variable Comparison: Contrast catalysts (triethylamine vs. DMAP), solvent purity, or temperature ranges.
  • Controlled Reproducibility: Replicate experiments under standardized conditions.
  • Meta-Analysis: Identify trends across studies (e.g., higher yields with DMAP in dichloromethane ).

Q. What safety protocols are critical when handling intermediates in [compound] synthesis, especially concerning lachrymators or irritants?

  • PPE Requirements: Lab coats, gloves, and goggles for handling thionyl chloride or sulfonating agents.
  • Fume Hoods: Mandatory for volatile intermediates (e.g., acid chlorides).
  • SDS Compliance: Follow hazard guidelines for lachrymators (e.g., tert-butyl ester byproducts ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.